

2,4,6-Tribromo-3,5-difluoropyridine chemical structure

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Compound of Interest

Compound Name: **2,4,6-Tribromo-3,5-difluoropyridine**

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An In-depth Technical Guide to **2,4,6-Tribromo-3,5-difluoropyridine**: Structure, Synthesis, and Application

Authored by a Senior Application Scientist Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.^{[1][2]} Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it a privileged heterocycle. However, the true potential of this scaffold is unlocked through precise substitution, which allows for the fine-tuning of physicochemical and pharmacological properties.^{[2][3]} Halogenated pyridines, in particular, serve as exceptionally versatile intermediates.^{[3][4]} Fluorine atoms can enhance metabolic stability and binding affinity, while heavier halogens like bromine provide reactive handles for carbon-carbon bond formation.^{[2][3]}

This guide focuses on a highly functionalized building block: **2,4,6-Tribromo-3,5-difluoropyridine**. This molecule is of significant interest to researchers and drug development professionals due to its dense array of reactive sites. The presence of three distinct bromine atoms, activated by the electron-withdrawing nature of the pyridine nitrogen and adjacent fluorine atoms, offers a platform for sequential and regioselective functionalization, primarily

through cross-coupling reactions. Understanding the synthesis and reactivity of this compound is key to leveraging its potential in constructing complex molecular architectures.

Core Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and physical characteristics.

Chemical Structure

2,4,6-Tribromo-3,5-difluoropyridine possesses a pyridine ring substituted at all available carbon positions. The bromine atoms occupy the electron-deficient C2, C4, and C6 positions, while the fluorine atoms are at the C3 and C5 positions.

Caption: Chemical structure of **2,4,6-Tribromo-3,5-difluoropyridine**.

Physicochemical and Spectroscopic Data

A summary of the key properties of **2,4,6-Tribromo-3,5-difluoropyridine** is provided below. This data is critical for experimental design, including reaction setup, solvent selection, and purification.

Property	Value	Reference(s)
CAS Number	30841-93-1	[5][6][7]
Molecular Formula	C ₅ Br ₃ F ₂ N	[5]
Molecular Weight	351.77 g/mol	[5]
Appearance	Solid	
Melting Point	108-110 °C	[5]
Boiling Point (Predicted)	251.5 ± 35.0 °C	[5]
Density (Predicted)	2.519 ± 0.06 g/cm ³	[5]

Spectroscopic Insights (Predicted): While specific, published spectra for this exact compound are not readily available in the searched literature, its structure allows for predictable spectroscopic signatures:

- ^{19}F NMR: Two fluorine atoms in chemically equivalent environments (C3 and C5) would be expected to produce a single signal.
- ^{13}C NMR: Due to the molecule's symmetry, three distinct signals for the pyridine ring carbons would be anticipated: one for C2/C6, one for C3/C5, and one for C4. Each signal would exhibit coupling to both bromine and fluorine.
- Mass Spectrometry: The isotopic pattern of three bromine atoms would be the most prominent and defining feature, providing unambiguous confirmation of the compound's elemental composition.

Synthesis Protocol: From Polyfluoro- to Polybromofluoropyridines

The synthesis of **2,4,6-Tribromo-3,5-difluoropyridine** is efficiently achieved through halogen exchange reactions on more readily available perhalogenated pyridines. The key is to replace fluorine atoms with bromine, a transformation that leverages the relative bond strengths and appropriate reagents.

Mechanistic Rationale

The conversion of polyfluoropyridines to their brominated counterparts is not a trivial substitution. The carbon-fluorine bond is exceptionally strong. Therefore, a robust methodology is required. Research has demonstrated that a mixture of hydrobromic acid (HBr) and a Lewis acid, such as aluminum bromide (AlBr_3), is highly effective for this transformation.^[8] The Lewis acid (AlBr_3) is critical; it coordinates to the pyridine nitrogen and potentially to the fluorine substituents, polarizing the C-F bonds and making the carbon centers more susceptible to nucleophilic attack by bromide ions (Br^-) from HBr. This approach provides an excellent route to the target compound from precursors like pentafluoropyridine.^[8]



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Caption: Synthesis workflow for **2,4,6-Tribromo-3,5-difluoropyridine**.

Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of bromofluoropyridines.^[8]

Materials:

- Pentafluoropyridine (or other suitable polyhalopyridine precursor)
- Hydrobromic acid (HBr)
- Aluminum bromide (AlBr₃)
- Appropriate solvent (e.g., a high-boiling point, non-reactive solvent if necessary)
- Standard glassware for reactions under anhydrous conditions

Step-by-Step Procedure:

- **Setup:** Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
- **Charging Reagents:** To the reaction flask, add the starting polyfluoropyridine. Carefully add the aluminum bromide (AlBr₃).
- **Addition of HBr:** Slowly add the hydrobromic acid to the mixture. The reaction can be exothermic, so controlled addition and potentially external cooling may be necessary.

- Reaction: Heat the reaction mixture to the appropriate temperature (as determined by small-scale trials, but likely elevated temperatures are required) and maintain for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
- Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice-water. This will hydrolyze the excess aluminum bromide.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure **2,4,6-Tribromo-3,5-difluoropyridine**.

Reactivity and Synthetic Applications: A Platform for Cross-Coupling

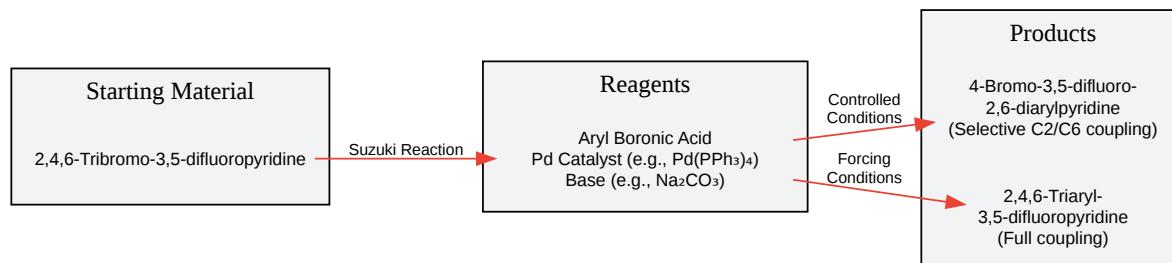
The synthetic utility of **2,4,6-Tribromo-3,5-difluoropyridine** lies in the differential reactivity of its bromine substituents, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.^[8]

Regioselectivity in Suzuki Cross-Coupling

The bromine atoms at the C2 and C6 positions are ortho to the ring nitrogen and are generally more reactive towards oxidative addition to a Palladium(0) catalyst than the bromine at the C4 (para) position. This differential reactivity is a cornerstone of its application, allowing for a stepwise functionalization strategy.

- Step 1 (Di-substitution): Under controlled conditions (e.g., by modulating stoichiometry of the boronic acid), it is possible to selectively displace the bromine atoms at the C2 and C6 positions, leaving the C4 bromine intact.^[8] This yields a 4-bromo-3,5-difluoro-2,6-diarylpyridine derivative.
- Step 2 (Tri-substitution): By using an excess of the boronic acid and/or more forcing reaction conditions, all three bromine atoms can be displaced to form a 2,4,6-triaryl-3,5-difluoropyridine.^[8]

This selectivity provides a powerful tool for building molecular complexity, enabling the introduction of different aryl or heteroaryl groups at specific positions on the pyridine ring.



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Caption: Regioselective Suzuki cross-coupling of **2,4,6-Tribromo-3,5-difluoropyridine**.

Protocol: Palladium-Catalyzed Suzuki Reaction

The following is a generalized protocol for the Suzuki coupling of **2,4,6-Tribromo-3,5-difluoropyridine** with an aromatic boronic acid.^{[8][9]}

Materials:

- **2,4,6-Tribromo-3,5-difluoropyridine**
- Aryl boronic acid (2.2 equivalents for selective C2/C6 coupling; >3 equivalents for full substitution)
- Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
- Base (e.g., aqueous sodium carbonate solution)
- Solvent (e.g., a mixture of toluene and water, or DME)

Step-by-Step Procedure:

- Setup: In a reaction vessel suitable for heating under reflux, combine **2,4,6-Tribromo-3,5-difluoropyridine**, the aryl boronic acid, and the palladium catalyst.
- Degassing: Purge the vessel with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Solvent/Base Addition: Add the degassed solvent and the aqueous base solution to the reaction mixture.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude product via flash column chromatography to isolate the desired substituted pyridine derivative.

Safety and Handling

As with any polyhalogenated aromatic compound, **2,4,6-Tribromo-3,5-difluoropyridine** must be handled with appropriate care.

- General Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.[\[5\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid generating dust. Ensure all transfers are conducted carefully to minimize exposure.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2,4,6-Tribromo-3,5-difluoropyridine is a high-value, multifunctional building block for advanced organic synthesis. Its efficient preparation via halogen exchange and, most importantly, its capacity for regioselective functionalization through palladium-catalyzed cross-coupling reactions make it a powerful tool for medicinal chemists and materials scientists. The ability to precisely install different substituents at the C2/C6 and C4 positions opens the door to creating diverse libraries of complex pyridine derivatives for screening in drug discovery programs and for the development of novel functional materials. A thorough understanding of its reactivity is paramount to unlocking its full synthetic potential.

References

- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. *The Journal of Organic Chemistry* - ACS Publications.
- A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health (PMC).
- A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
- Synthesis of Multi-Substituted Pyridines from Ylidemalononitriles and their Emission Properties. National Institutes of Health (PMC).
- The Role of Halogenated Pyridines in Modern Drug Discovery. Pharma Focus Asia.
- Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry.
- **2,4,6-TRIBROMO-3,5-DIFLUOROPYRIDINE** Formula. ECHEMI.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (PMC).
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health (PMC).
- **2,4,6-TRIBROMO-3,5-DIFLUOROPYRIDINE** | 30841-93-1. ChemicalBook.
- Polyhalogenoheterocyclic Compounds. Part 54. Suzuki Reactions of **2,4,6-Tribromo-3,5-difluoropyridine** | Request PDF. ResearchGate.
- $[\text{Ir}\{\text{dF}(\text{CF}_3)\text{ppy}\}_2(\text{dtbbpy})]\text{PF}_6$ - Organic Syntheses Procedure. Organic Syntheses.
- 30841-93-1|**2,4,6-Tribromo-3,5-difluoropyridine**. BLDpharm.

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2,4,6-TRIBROMO-3,5-DIFLUOROPYRIDINE | 30841-93-1 [chemicalbook.com]
- 7. 30841-93-1|2,4,6-Tribromo-3,5-difluoropyridine|BLD Pharm [bldpharm.com]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
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